![molecular formula C18H16ClN3O2 B2570463 2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 946257-18-7](/img/structure/B2570463.png)
2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
Scientific Research Applications
- Details : Under mild conditions, it facilitates the installation of ketones into diverse compounds. Its tolerance for various functional groups makes it versatile for synthetic transformations .
- Details : Flavonoids play essential roles in plant defense, antioxidant activity, and human health. Investigating its derivatives could lead to novel bioactive compounds with potential therapeutic applications .
- Details : These derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers explore their potential as drug candidates .
Cobalt-Catalyzed Radical Hydroacylation
Flavonoid Derivatives
Biologically Active 2-Amino-4H-benzo[b]pyran Derivatives
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-3-8-15-20-12(2)17(18(24)22(15)10-11)21-16(23)9-13-4-6-14(19)7-5-13/h3-8,10H,9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNQICSKDRNOLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)CC3=CC=C(C=C3)Cl)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide |
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